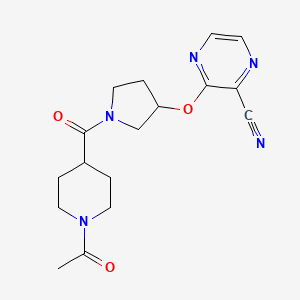

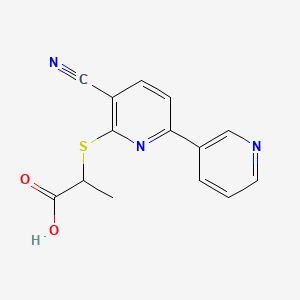

![molecular formula C15H14N4OS2 B2510175 N-(1-(thiazol-2-yl)pyrrolidin-3-yl)benzo[d]thiazole-2-carboxamide CAS No. 1797709-12-6](/img/structure/B2510175.png)

N-(1-(thiazol-2-yl)pyrrolidin-3-yl)benzo[d]thiazole-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds have been synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . Further treatment of the intermediate compounds with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride yielded the final derivatives .Molecular Structure Analysis

The thiazole ring, a key component of this molecule, is a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . The ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Chemical Reactions Analysis

The thiazole ring has many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place . Molecules containing a thiazole ring, when entering physiological systems, behave unpredictably and reset the system differently .Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .Aplicaciones Científicas De Investigación

- Thiazole derivatives exhibit significant antimicrobial properties. For instance, sulfazole (a thiazole-containing compound) has antimicrobial effects. Researchers have investigated the antimicrobial potential of compounds containing the thiazole moiety against bacteria and fungi .

- Thiazoles have shown promise as anticancer agents. Tiazofurin , a thiazole-based compound, exhibits anticancer activity. Researchers continue to explore modifications of thiazole-based scaffolds to enhance their potency against cancer cells .

- Thiazoles possess antioxidant activity. Understanding how this compound scavenges free radicals and protects cells from oxidative damage is crucial for potential therapeutic use .

- Some thiazole derivatives exhibit anti-inflammatory properties. For example, meloxicam , a nonsteroidal anti-inflammatory drug (NSAID), contains a thiazole moiety .

- Thiazoles may have antihypertensive effects. Investigating their impact on blood pressure regulation could lead to new therapeutic options for hypertension .

Antimicrobial Activity

Anticancer Potential

Antioxidant Properties

Anti-Inflammatory Effects

Antihypertensive Activity

Other Biological Activities

Direcciones Futuras

Mecanismo De Acción

Target of Action

The compound N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]-1,3-benzothiazole-2-carboxamide has been evaluated for its anticonvulsant activity . The primary targets of this compound are likely related to the neural pathways involved in seizure activity.

Biochemical Pathways

The compound’s anticonvulsant activity suggests it may affect biochemical pathways related to neural excitability and seizure activity . .

Pharmacokinetics

A computational study was carried out, including the prediction of pharmacokinetic properties . This suggests that the compound may have favorable pharmacokinetic properties, but further studies would be needed to confirm this and to understand their impact on the compound’s bioavailability.

Result of Action

The primary result of the compound’s action is a reduction in seizure activity, as evidenced by its anticonvulsant activity . This suggests that the compound may have molecular and cellular effects that reduce neural excitability.

Propiedades

IUPAC Name |

N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]-1,3-benzothiazole-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N4OS2/c20-13(14-18-11-3-1-2-4-12(11)22-14)17-10-5-7-19(9-10)15-16-6-8-21-15/h1-4,6,8,10H,5,7,9H2,(H,17,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOHBEOLTMRPCSS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1NC(=O)C2=NC3=CC=CC=C3S2)C4=NC=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N4OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(3'-(3,5-dimethylphenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-phenethylacetamide](/img/structure/B2510097.png)

![4,7,8-Trimethyl-2-(2-methylpropyl)-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2510098.png)

![5-Bromo-2-[[1-(oxetan-3-yl)piperidin-3-yl]methoxy]pyrimidine](/img/structure/B2510099.png)

![4-chloro-N-[4-(2-phenylethynyl)phenyl]benzenesulfonamide](/img/structure/B2510101.png)

![4-[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]-1-methylpyrazolo[3,4-d]pyrimidine](/img/structure/B2510105.png)

![6-Benzyl-3-(3,5-dimethylphenyl)triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2510111.png)

![3-(3,4-Dimethoxyphenyl)-5-{1-[(3-fluorophenyl)acetyl]pyrrolidin-2-yl}-1,2,4-oxadiazole](/img/structure/B2510112.png)